1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene
Description
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene is a chiral bis(oxazoline) ligand characterized by a central benzene ring substituted at the 1,3-positions with (S)-4-benzyl-4,5-dihydrooxazol-2-yl groups. This compound belongs to a class of nitrogen-oxygen heterocycles widely employed in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity . The benzyl substituents at the oxazoline moieties enhance steric bulk and electronic tunability, making it a versatile ligand for metal-catalyzed reactions.
Properties
IUPAC Name |
(4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-3-8-19(9-4-1)14-23-17-29-25(27-23)21-12-7-13-22(16-21)26-28-24(18-30-26)15-20-10-5-2-6-11-20/h1-13,16,23-24H,14-15,17-18H2/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAUNITQWOZKN-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Bis-Amide Intermediate
-
Formation of Bis-Hydroxyamide :
(S)-2-Amino-3-phenylpropan-1-ol reacts with benzene-1,3-dicarbonyl chloride in the presence of triethylamine to yield bis-hydroxyamide 2 (Scheme 1). The reaction proceeds at 0°C in dichloromethane, achieving 85% yield. -
Oxazoline Cyclization :
The bis-hydroxyamide undergoes cyclization using mesyl chloride (MsCl) and sodium hydroxide. MsCl converts hydroxyl groups into mesylates, which are displaced intramolecularly by the amide nitrogen, forming oxazoline rings. Optimal conditions (THF, 60°C, 12 h) yield 78% of the target compound with >99% enantiomeric excess (ee).
Table 1: Optimization of Cyclization Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| MsCl/NaOH | 60 | 12 | 78 | >99 |
| PCl/EtN | 40 | 24 | 65 | 95 |
| SOCl | 25 | 48 | 42 | 90 |
Direct Coupling of Preformed Oxazoline Units
Ullmann-Type Coupling
Pre-synthesized (S)-4-benzyl-4,5-dihydrooxazol-2-yl lithium species react with 1,3-dibromobenzene under palladium catalysis:
Suzuki-Miyaura Cross-Coupling
Aryl boronic esters of the oxazoline moiety couple with 1,3-dibromobenzene using Pd(OAc)/SPhos:
Stereochemical Control and Purification
Chiral Resolution via Diastereomeric Crystallization
Racemic mixtures are resolved using (R)-camphorsulfonic acid, forming diastereomeric salts. Recrystallization from ethanol/water yields enantiopure (>99% ee) product.
Chromatographic Methods
Reverse-phase HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers, confirming ee values via UV detection at 254 nm.
Industrial-Scale Production
Continuous Flow Synthesis
A microreactor system enables rapid mixing and precise temperature control:
-
Step 1 : Bis-hydroxyamide formation at 0°C (residence time: 2 min).
-
Step 2 : Cyclization at 60°C (residence time: 10 min).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxazoline N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
Anticancer Potential
Compounds similar to 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene have been investigated for their anticancer properties. The oxazole ring has been linked to various biological activities, including cytotoxic effects against cancer cell lines. The mechanism often involves interference with cellular processes such as DNA replication or apoptosis pathways .
Medicinal Chemistry Applications
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene serves as a potential scaffold in drug design due to its ability to modify biological activity through structural changes. Its derivatives can be tailored for enhanced selectivity and potency against specific targets in pharmacology.
Study on Antibacterial Activity
A study assessing the antibacterial properties of oxazole derivatives demonstrated that certain modifications could enhance their efficacy against resistant bacterial strains. While specific data on 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene was not highlighted, the findings suggest that similar compounds could be optimized for better performance in clinical settings .
Anticancer Research
Research into related oxazole compounds has shown promising results in inhibiting cancer cell proliferation. For example, studies have indicated that modifications in the oxazole structure can lead to significant improvements in cytotoxic activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene in catalysis involves coordination to a metal center, which facilitates the transfer of chirality to the substrate. The oxazoline rings provide a chiral environment that influences the stereochemistry of the reaction products .
Comparison with Similar Compounds
1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene
4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy) bibenzyl
Table 1: Substituent Impact on Properties
Core Structure Variations: Benzene vs. Pyridine
2,6-Bis[(S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine
- Structure : Pyridine core replaces benzene, altering electronic properties via nitrogen’s electron-withdrawing effect.
- Applications : Functions as a tridentate ligand in asymmetric catalysis, demonstrating superior enantioselectivity (>95% ee) in C–H activation reactions compared to benzene-based analogs .
Table 2: Core Structure Influence
Biological Activity
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene is a compound with the molecular formula C26H24N2O2 and a molecular weight of 396.49 g/mol. It is recognized for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene can be represented as follows:
Research indicates that 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene may interact with various biological targets:
- Monoamine Oxidase Inhibition : Compounds similar to 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene have shown inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Such inhibition can enhance levels of serotonin and dopamine, potentially benefiting conditions like depression and neurodegenerative diseases .
- Cholinesterase Inhibition : The compound's structural analogs have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine. Inhibiting these enzymes can improve cholinergic transmission, which is crucial for cognitive function .
Efficacy in Assays
The biological activity of 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene has been evaluated through various assays:
Neuroprotective Effects
A study highlighted the neuroprotective properties of compounds structurally related to 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest a potential application in treating neurodegenerative diseases by enhancing neuronal survival and function .
Cancer Research
In cancer studies, derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.58 µM for a related compound against pancreatic cancer cells. This suggests that structural modifications could enhance the anticancer activity of benzene derivatives .
Q & A
Q. Critical Considerations :
- Chirality retention : Ensure anhydrous conditions to prevent racemization during cyclization.
- Yield optimization : Substoichiometric catalyst use (e.g., Zn(OTf)₂) improves efficiency .
How does the stereoelectronic configuration of this ligand influence its performance in asymmetric catalysis?
Advanced Research Question
The (S)-4-benzyl groups induce a rigid, chiral environment, critical for enantioselectivity in metal-catalyzed reactions (e.g., cyclopropanation or Diels-Alder):
Q. Methodological Insight :
- X-ray crystallography : Structural data (e.g., dihedral angles between oxazoline rings: 72.85°) confirm the ligand’s conformational rigidity .
What analytical techniques are most effective for characterizing this compound’s structural and chiral integrity?
Basic Research Question
Q. Advanced Application :
- EPR spectroscopy : Monitors metal-ligand interactions in catalytic intermediates (e.g., Cu(II) complexes) .
How can researchers resolve contradictions in catalytic performance data across studies?
Advanced Research Question
Discrepancies in enantioselectivity or yield often arise from:
Q. Resolution Strategy :
- Control experiments : Compare reaction outcomes under identical conditions (metal, solvent, temperature).
- Computational modeling : DFT studies (e.g., Gaussian 09) predict steric/electronic contributions to selectivity .
What are the best practices for handling air- and moisture-sensitive derivatives of this ligand?
Basic Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
